Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the compound and potassium carbonate in CHCl3 .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The reaction involved the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate . The reaction did not stop at the formation of pyrrolo[3,2-d]pyrimidine, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications
Tuberculostatic Activity
Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have shown promising antituberculous activity. These compounds have been synthesized through three-component condensations and their tuberculostatic activity evaluated, revealing significant structure-activity relationships (Titova et al., 2019).
Antitumor Activities
Research has explored the antitumor activities of similar compounds against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. The studies employed the MTT method to determine the effectiveness of these compounds, indicating high potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017).
Synthetic Applications
The compound and its derivatives have been used in various synthetic applications, including the preparation of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines. These syntheses involve reactions of hydrazonoyl halides with related compounds, demonstrating the compound's versatility in chemical synthesis (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
Influenza Virus Inhibition
The compound's scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been utilized in the development of inhibitors for influenza virus RNA polymerase. This research highlights the potential of these compounds in the development of antiviral drugs, especially targeting the influenza virus (Massari et al., 2017).
Antibacterial Activity
Studies have also demonstrated the antibacterial potential of derivatives of this compound. These compounds have been tested against various bacterial strains, showing promising results in comparison to standard drugs (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are neuroprotective and anti-neuroinflammatory agents . The compound has been shown to have promising activity against these targets, which play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially prevent or slow disease progression by reducing neuronal death .
Pharmacokinetics
The compound’s significant neuroprotective and anti-inflammatory properties suggest it may have good bioavailability .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to significantly inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it interacts with endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3, reducing their expression in human neuronal cells . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human microglia cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), thereby reducing inflammation . In human neuronal cells, the compound decreases the expression of ER stress markers and apoptosis-related proteins, promoting cell survival and neuroprotection . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing ER stress and inflammation . It also inhibits the activity of NOS, leading to decreased production of NO, a potent inflammatory mediator . These molecular interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to gradual degradation and reduced efficacy . Despite this, the compound continues to exert neuroprotective and anti-inflammatory effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and promotes neuroprotection without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in inflammation and apoptosis . These interactions underscore the compound’s potential to influence various metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it accumulates in specific compartments, such as the ER and mitochondria, where it exerts its effects . These distribution patterns are crucial for understanding the compound’s cellular localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the ER and mitochondria, where it interacts with key proteins involved in stress response and apoptosis . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.
Properties
IUPAC Name |
ethyl 7-methyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-15(22)14-9-18-16-19-17(20-21(16)12(14)3)24-10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWCEHXPVBWFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)C)N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109841 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-68-0 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001109841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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